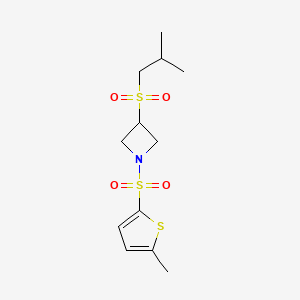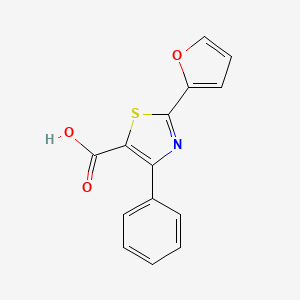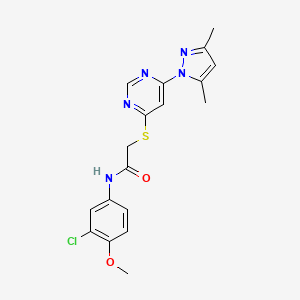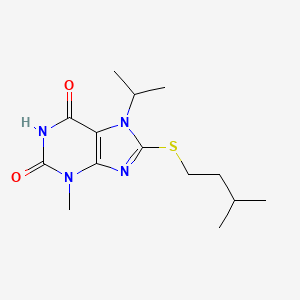![molecular formula C17H22N4O2 B2597152 (E)-4-(Dimethylamino)-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]but-2-enamide CAS No. 2411323-16-3](/img/structure/B2597152.png)
(E)-4-(Dimethylamino)-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(Dimethylamino)-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]but-2-enamide, commonly referred to as DMXAA, is a synthetic compound that has been investigated for its potential use in cancer treatment. The compound was first synthesized in the 1980s, and since then, it has been extensively studied for its anti-tumor properties.
Mécanisme D'action
DMXAA exerts its anti-tumor effects through the induction of cytokines, particularly tumor necrosis factor-alpha (TNF-α). TNF-α is a potent pro-inflammatory cytokine that plays a critical role in the immune response against cancer cells. DMXAA stimulates the production of TNF-α by immune cells, which in turn leads to the destruction of tumor blood vessels and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase the production of cytokines and chemokines, enhance the immune response against cancer cells, and inhibit the growth and proliferation of cancer cells. DMXAA has also been shown to have anti-inflammatory effects, which may contribute to its anti-tumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
DMXAA has several advantages as a potential anti-cancer agent. It has been shown to be effective against a wide range of tumor types, and it has a relatively low toxicity profile. However, one limitation of DMXAA is that it has poor solubility, which can make it difficult to administer in vivo. Additionally, the mechanism of action of DMXAA is not fully understood, which may limit its potential as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on DMXAA. One area of interest is the development of more effective formulations of the compound that can improve its solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of DMXAA, which may provide insights into its anti-tumor activity and inform the development of more targeted therapies. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of DMXAA as a potential anti-cancer agent.
Méthodes De Synthèse
DMXAA can be synthesized through a multistep process involving the condensation of 2-aminobenzophenone with ethyl acetoacetate, followed by the reaction with dimethylamine and subsequent acylation with acryloyl chloride.
Applications De Recherche Scientifique
DMXAA has been studied for its potential as an anti-cancer agent. It has been shown to induce apoptosis in cancer cells, inhibit tumor angiogenesis, and enhance the immune response against cancer cells. In preclinical studies, DMXAA has demonstrated efficacy against a variety of tumor types, including melanoma, lung cancer, and prostate cancer.
Propriétés
IUPAC Name |
(E)-4-(dimethylamino)-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13(19-16(22)9-6-10-20(2)3)12-21-17(23)15-8-5-4-7-14(15)11-18-21/h4-9,11,13H,10,12H2,1-3H3,(H,19,22)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUIHEKCCPQLOK-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C2=CC=CC=C2C=N1)NC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1C(=O)C2=CC=CC=C2C=N1)NC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]but-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,4-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2597078.png)

![2-Chloro-3-[(3-chlorophenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2597083.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide](/img/structure/B2597087.png)
![2-methyl-N-(1,3-thiazol-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B2597088.png)


![8-Bromo-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2597092.png)